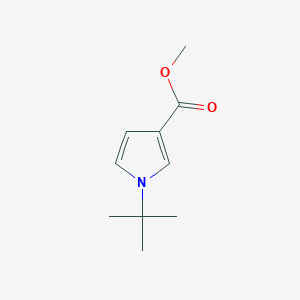

methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its tert-butyl group attached to the nitrogen atom and a methyl ester group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced by reacting the pyrrole with tert-butyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Pyrrole-3-carboxylic acids.

Reduction: Pyrrole-3-carboxylate derivatives.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Employed in the study of cellular processes and interactions with biological systems.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a methoxy group instead of a methyl ester group.

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a dihydropyrrole ring instead of a fully aromatic pyrrole ring.

Uniqueness: Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a tert-butyl group and a methyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Biological Activity

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, antitumor, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure

This compound can be represented by the following structural formula:

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentration (MIC) values comparable to traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 64 | 12 |

| Pseudomonas aeruginosa | 128 | 10 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies reported effective inhibition against Candida albicans and other pathogenic fungi, indicating its potential use in treating fungal infections.

Antitumor Activity

The compound's antitumor properties have been evaluated in various cancer cell lines. A study found that this compound inhibited the proliferation of cancer cells, including A549 (lung cancer) and MDA-MB-468 (breast cancer) cell lines. The IC50 values ranged from 0.065 to 9.4 µmol/L, demonstrating significant cytotoxic effects.

Table 2: Antitumor Activity of this compound

| Cancer Cell Line | IC50 (µmol/L) |

|---|---|

| A549 | 0.065 |

| MDA-MB-468 | 9.4 |

| HCT116 | 5.0 |

The biological activity of this compound is attributed to its ability to interact with cellular membranes and inhibit key enzymatic pathways involved in cell proliferation and survival. The compound may function as a protonophore, facilitating proton transfer across membranes and disrupting cellular homeostasis.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved patient outcomes compared to standard antibiotic therapy.

- Antitumor Research : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, providing insights into its potential as an anticancer agent.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

methyl 1-tert-butylpyrrole-3-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3 |

InChI Key |

VOXHQJMSOQMIFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.